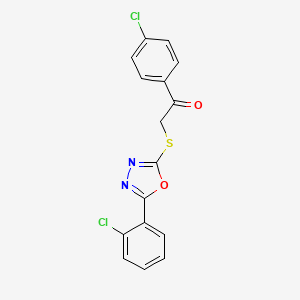
2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a benzylthio group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a benzyl halide.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include thiols and amines, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups in the molecule can influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(tert-Butyl)benzyl)thio)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the nitro group.
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness
The presence of both the tert-butyl group and the nitrophenyl group in 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole imparts unique steric and electronic properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C19H19N3O3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H19N3O3S/c1-19(2,3)15-8-4-13(5-9-15)12-26-18-21-20-17(25-18)14-6-10-16(11-7-14)22(23)24/h4-11H,12H2,1-3H3 |
Clave InChI |
HCHRHGJKCJJWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)

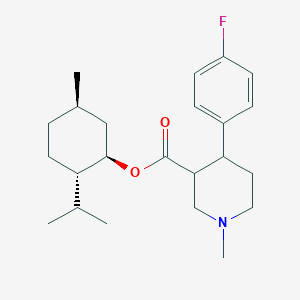
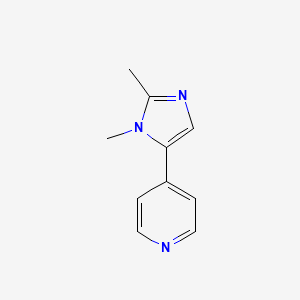

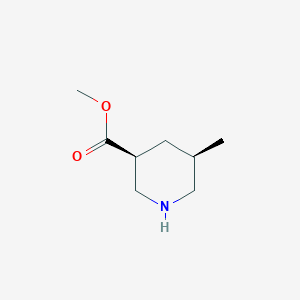
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
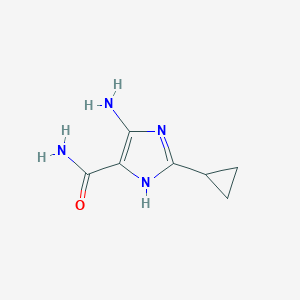

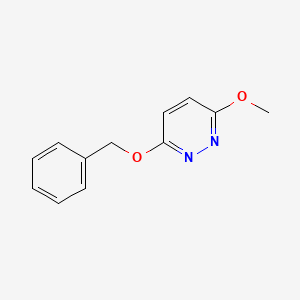

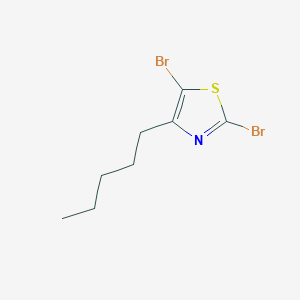
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)
